molecular formula C93H150N34O27S3 B047240 Atrial Natriuretic Peptide (4-24), frog CAS No. 118691-44-4

Atrial Natriuretic Peptide (4-24), frog

Cat. No.: B047240
CAS No.: 118691-44-4
M. Wt: 2272.6 g/mol
InChI Key: ICYRDBKHDKQDON-SMFLCKQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “H-Cys(1)-Phe-Gly-Ser-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Met-Gly-Cys(1)-Gly-Arg-Arg-Phe-OH” is a peptide consisting of 20 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes cysteine residues at positions 1 and 17, which can form disulfide bonds, contributing to the peptide’s stability and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Cys(1)-Phe-Gly-Ser-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Met-Gly-Cys(1)-Gly-Arg-Arg-Phe-OH” is commonly achieved through solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids . The process includes:

    Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU, HATU, or DIC.

    Deprotection: The protecting group on the amino acid’s amine group is removed, typically using piperidine in DMF.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated SPPS machines, which allow for high-throughput synthesis. The process is scaled up by optimizing reaction conditions and using larger resin quantities. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Peptides undergo various chemical reactions, including:

    Oxidation: Cysteine residues can form disulfide bonds through oxidation, stabilizing the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid side chains can undergo substitution reactions, modifying the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: DTT or TCEP in aqueous buffers.

    Substitution: Various reagents depending on the specific side chain being modified.

Major Products

    Oxidation: Formation of disulfide bonds.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

Peptides like “H-Cys(1)-Phe-Gly-Ser-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Met-Gly-Cys(1)-Gly-Arg-Arg-Phe-OH” have diverse applications in scientific research:

Mechanism of Action

The mechanism of action of peptides depends on their sequence and structure. For example, peptides with disulfide bonds, like the one described, can interact with specific receptors or enzymes, modulating biological pathways. The cysteine residues can form disulfide bonds, stabilizing the peptide and enabling it to interact with target molecules effectively .

Comparison with Similar Compounds

Peptides similar to “H-Cys(1)-Phe-Gly-Ser-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Met-Gly-Cys(1)-Gly-Arg-Arg-Phe-OH” include:

These peptides share structural similarities but differ in their specific sequences and biological functions, highlighting the uniqueness of each peptide.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-52-amino-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,43-bis(hydroxymethyl)-22-methyl-10-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C93H150N34O27S3/c1-7-47(3)72-87(151)112-38-66(131)113-49(5)74(138)118-57(27-28-65(95)130)82(146)125-62(43-128)78(142)110-39-68(133)115-58(29-34-155-6)76(140)108-42-70(135)117-64(79(143)111-40-67(132)114-53(23-15-30-104-90(96)97)80(144)119-54(24-16-31-105-91(98)99)81(145)124-61(89(153)154)36-51-21-13-10-14-22-51)46-157-156-45-52(94)75(139)122-59(35-50-19-11-9-12-20-50)77(141)109-41-69(134)116-63(44-129)86(150)121-56(26-18-33-107-93(102)103)84(148)127-73(48(4)8-2)88(152)123-60(37-71(136)137)85(149)120-55(83(147)126-72)25-17-32-106-92(100)101/h9-14,19-22,47-49,52-64,72-73,128-129H,7-8,15-18,23-46,94H2,1-6H3,(H2,95,130)(H,108,140)(H,109,141)(H,110,142)(H,111,143)(H,112,151)(H,113,131)(H,114,132)(H,115,133)(H,116,134)(H,117,135)(H,118,138)(H,119,144)(H,120,149)(H,121,150)(H,122,139)(H,123,152)(H,124,145)(H,125,146)(H,126,147)(H,127,148)(H,136,137)(H,153,154)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106)(H4,102,103,107)/t47-,48-,49-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,72-,73-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYRDBKHDKQDON-SMFLCKQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CO)CC2=CC=CC=C2)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O)CCSC)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CO)CC2=CC=CC=C2)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)CCSC)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C93H150N34O27S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583249
Record name PUBCHEM_16173282
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2272.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118691-44-4
Record name PUBCHEM_16173282
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.